molecular formula C8H6Cl2O2 B14667877 2-(Dichloromethyl)benzoic acid CAS No. 40759-77-1

2-(Dichloromethyl)benzoic acid

Cat. No.: B14667877
CAS No.: 40759-77-1
M. Wt: 205.03 g/mol
InChI Key: IHVPBONIOHGKDJ-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)benzoic acid is an aromatic carboxylic acid derivative with the molecular formula C8H6Cl2O2. This compound is characterized by a benzene ring substituted with a dichloromethyl group (-CHCl2) at the second position and a carboxyl group (-COOH) at the first position. It is a white crystalline solid that is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dichloromethyl)benzoic acid can be synthesized through several methods. One common method involves the chlorination of methyl benzoate followed by hydrolysis. The process begins with the chlorination of methyl benzoate using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting product, methyl 2-(dichloromethyl)benzoate, is then hydrolyzed using a strong base like sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The dichloromethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-carboxybenzoic acid.

    Reduction: The dichloromethyl group can be reduced to a methyl group, yielding 2-methylbenzoic acid.

    Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

    Oxidation: 2-carboxybenzoic acid

    Reduction: 2-methylbenzoic acid

    Substitution: 2-hydroxybenzoic acid or 2-aminobenzoic acid

Scientific Research Applications

2-(Dichloromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: It is employed in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to a decrease in the production of specific metabolites or the activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Dichloromethyl)benzoic acid can be compared with other similar compounds such as:

    2-chlorobenzoic acid: Similar structure but with only one chlorine atom.

    2-methylbenzoic acid: Contains a methyl group instead of a dichloromethyl group.

    2-hydroxybenzoic acid: Contains a hydroxyl group instead of a dichloromethyl group.

Uniqueness

The presence of the dichloromethyl group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and the ability to undergo multiple types of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

2-(dichloromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVPBONIOHGKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90530482
Record name 2-(Dichloromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40759-77-1
Record name 2-(Dichloromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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